molecular formula C7H15FN2S B13063953 1-(Butan-2-yl)-3-(2-fluoroethyl)thiourea

1-(Butan-2-yl)-3-(2-fluoroethyl)thiourea

Cat. No.: B13063953
M. Wt: 178.27 g/mol
InChI Key: HGPKTCDHHGCXJH-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-3-(2-fluoroethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a butan-2-yl group and a 2-fluoroethyl group attached to the thiourea moiety. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-3-(2-fluoroethyl)thiourea typically involves the reaction of butan-2-ylamine with 2-fluoroethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-3-(2-fluoroethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

1-(Butan-2-yl)-3-(2-fluoroethyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-3-(2-fluoroethyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The fluoroethyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Butan-2-yl)-3-(2-chloroethyl)thiourea
  • 1-(Butan-2-yl)-3-(2-bromoethyl)thiourea
  • 1-(Butan-2-yl)-3-(2-iodoethyl)thiourea

Uniqueness

1-(Butan-2-yl)-3-(2-fluoroethyl)thiourea is unique due to the presence of the fluoroethyl group, which imparts distinct physicochemical properties, such as increased stability and lipophilicity. These properties can enhance the compound’s biological activity and make it a valuable candidate for various applications.

Properties

Molecular Formula

C7H15FN2S

Molecular Weight

178.27 g/mol

IUPAC Name

1-butan-2-yl-3-(2-fluoroethyl)thiourea

InChI

InChI=1S/C7H15FN2S/c1-3-6(2)10-7(11)9-5-4-8/h6H,3-5H2,1-2H3,(H2,9,10,11)

InChI Key

HGPKTCDHHGCXJH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=S)NCCF

Origin of Product

United States

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